molecular formula C11H11F3O3S B2371814 methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate CAS No. 1217721-55-5

methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate

Cat. No.: B2371814
CAS No.: 1217721-55-5
M. Wt: 280.26
InChI Key: CYSVSYZMNULSCR-SECBINFHSA-N
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Description

Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate is an organic compound notable for its combination of functional groups. The trifluoromethyl group imparts unique chemical properties, making it a significant molecule in various scientific and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis typically involves the introduction of the trifluoromethyl group, followed by subsequent functionalization. One common route is:

  • Preparation of 3,3,3-trifluoro-2-hydroxypropyl thiol.

  • Coupling this intermediate with methyl benzenecarboxylate under mild conditions to ensure the retention of the stereochemistry. Industrial production methods: Large-scale production mirrors lab-scale synthesis but emphasizes efficiency, yield, and purity. This might involve continuous flow reactors for better control over reaction parameters and scaling up the reagent quantities proportionally.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : May oxidize to form sulfoxides or sulfones.

  • Reduction: : Possible reduction of the ester group to alcohol.

  • Substitution: : The trifluoromethyl group can undergo nucleophilic substitution. Common reagents and conditions:

  • Oxidation: : Hydrogen peroxide in the presence of a catalyst.

  • Reduction: : Lithium aluminium hydride or sodium borohydride.

  • Substitution: : Use of strong nucleophiles under acidic or basic conditions. Major products formed: Depending on the reaction, products like sulfoxides, sulfones, alcohol derivatives, or substituted benzene derivatives can be formed.

Scientific Research Applications

Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate plays a role in:

  • Chemistry: : As a building block in organic synthesis, especially for producing fluorinated compounds.

  • Biology: : Studying enzyme interactions due to its unique structure.

  • Medicine: : Potential use in drug development for its trifluoromethyl group's bioisosteric properties.

  • Industry: : Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound's activity often relates to its ability to interact with biological macromolecules. The trifluoromethyl group enhances binding affinity and selectivity, while the hydroxyl and sulfanyl groups enable versatile chemical reactions. These interactions can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Compared to other trifluoromethylated compounds:

  • Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate: has distinct stereochemical properties which can affect its biological activity.

  • Similar compounds: : Trifluoromethylbenzene derivatives, methyl benzenecarboxylate derivatives, other organosulfur compounds.

And there you have it: an in-depth exploration of this compound, from synthesis to its unique applications. Hope you find this as intriguing as the molecules themselves!

Properties

IUPAC Name

methyl 2-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3S/c1-17-10(16)7-4-2-3-5-8(7)18-6-9(15)11(12,13)14/h2-5,9,15H,6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVSYZMNULSCR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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